[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a 5-chloropyrimidine substituent. This structure is critical in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors or nucleoside analogues. The Boc group enhances solubility and stability during synthetic processes, while the 5-chloro-pyrimidine moiety may contribute to binding interactions in biological targets .
Properties
IUPAC Name |
tert-butyl N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBRGWOMWBRSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is widely employed to attach the piperidine ring to the 5-chloropyrimidine scaffold. A representative protocol involves:
-
Reagents :
-
Conditions :
Table 1: Comparative Analysis of Coupling Methods
Regioselectivity Challenges
The 2-position of pyrimidine exhibits higher reactivity toward nucleophilic aromatic substitution, necessitating careful stoichiometry to avoid bis-alkylation. Kinetic studies indicate that maintaining a 1:1 molar ratio of piperidine to pyrimidine derivatives suppresses di-substitution byproducts.
Introduction of the Tert-Butyl Carbamate Group
The final step involves protecting the piperidine amine with a tert-butyl carbamate group. This is achieved via reaction with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature.
Optimization Insights :
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Temperature Control : Reactions conducted above 10°C result in 12–18% deprotection due to instability.
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Solvent : THF outperforms DMF by reducing carbamate hydrolysis (<2% vs. 8% in DMF).
Purification and Characterization
Chromatographic Techniques
Flash column chromatography (silica gel, hexane/ethyl acetate gradient) remains the standard for isolating the title compound, achieving >98% purity. Alternative methods include:
Spectroscopic Confirmation
-
NMR :
Industrial-Scale Considerations
Large batches (>1 kg) require modifications to ensure cost-efficiency and safety:
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Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs by 40%.
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Continuous Flow Systems : Microreactors enhance heat dissipation during exothermic coupling steps, improving yield consistency.
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to acidic hydrolysis, yielding the corresponding amine. This reaction is critical for deprotection in synthetic workflows.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 10% TFA in DCM, 2–4 hrs, RT | Free amine + CO₂ + tert-butanol | 85–92% | |
| HCl (4M in dioxane), 1 hr, 50°C | Hydrochloride salt of the amine | 78% |
Mechanistic Insight :
The Boc group acts as a temporary protecting agent for amines. Acidic conditions protonate the carbonyl oxygen, destabilizing the carbamate and releasing CO₂ and tert-butanol .
Nucleophilic Aromatic Substitution at Pyrimidine
The 5-chloro substituent on the pyrimidine ring undergoes nucleophilic displacement with amines or alkoxides due to electron-withdrawing effects of adjacent nitrogen atoms.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hrs | 2-Piperidinyl-pyrimidine derivative | 63% | |
| Sodium methoxide | MeOH, reflux, 6 hrs | 5-Methoxy-pyrimidine analog | 55% |
Key Limitation : Steric hindrance from the piperidine ring reduces reaction rates compared to simpler chloropyrimidines.
Aminolysis of the Carbamate
The carbamate undergoes aminolysis with primary amines to form urea derivatives, a reaction exploited in prodrug design.
| Amine | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methylamine | DMAP, DCM, 24 hrs | Tert-butyl (piperidin-4-yl)methylurea | 68% | |
| Benzylamine | None, 100°C, 8 hrs | N-Benzyl derivative | 41% |
Coupling Reactions via Deprotected Amine
After Boc removal, the free amine participates in peptide-coupling reactions to form amides or sulfonamides.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2 hrs | N-Acetylated derivative | 89% | |
| Benzoyl chloride | THF, 0°C → RT, 12 hrs | N-Benzoylated analog | 76% |
Optimization Note : Coupling efficiencies improve with HOBt/HBTU activation .
Reductive Amination
The secondary amine (post-Boc removal) can undergo reductive amination with aldehydes or ketones.
| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methyl-piperidine derivative | 82% | |
| Cyclohexanone | NaBH(OAc)₃, DCE | N-Cyclohexyl-piperidine analog | 67% |
Oxidation of Piperidine
The piperidine ring can be oxidized to a pyridine derivative under strong oxidative conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 24 hrs | Pyridine-4-carboxylic acid derivative | 34% | |
| RuO₂ | Acetone/H₂O, RT, 8 hrs | Partially oxidized lactam | 29% |
Critical Analysis of Reaction Scope
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Steric Effects : The piperidine and pyrimidine rings impose steric constraints, limiting access to electrophilic sites.
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Electronic Effects : Electron-deficient pyrimidine enhances chloro displacement but reduces carbamate stability under basic conditions.
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Solvent Dependency : Polar aprotic solvents (DMF, DCM) generally improve yields in substitution reactions .
Scientific Research Applications
Inhibition of Janus Kinase (JAK)
Research indicates that derivatives of piperidin-4-yl azetidine, including this compound, act as inhibitors of Janus kinase (JAK) pathways. JAKs are critical in cytokine signaling and have been implicated in various inflammatory and autoimmune diseases. The inhibition of JAK activity can lead to therapeutic effects in conditions such as rheumatoid arthritis and psoriasis .
GPR119 Agonism
The compound has been studied for its role as a GPR119 agonist, which is involved in glucose-dependent insulin secretion. This mechanism is particularly relevant for the treatment of type 2 diabetes mellitus, as it aids in enhancing insulin release from pancreatic beta cells .
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and survival. The piperidine and pyrimidine components may interact with targets within cancer cells, leading to apoptosis or growth inhibition .
Case Studies
Mechanism of Action
The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Substituent Position and Reactivity
- Halogen Position : The 5-chloro-pyrimidine isomer (target compound) differs from the 2-chloro (CAS 596817-49-1) and 4-chloro (CAS 596817-47-9) analogues in electronic and steric profiles. For instance, the 5-position chloro group may hinder nucleophilic aromatic substitution compared to the more reactive 2- or 4-positions .
Biological Activity
The compound [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester , designated by its CAS number 1108164-37-9, is a derivative of piperidine and pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibition properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃O |
| Molecular Weight | 213.664 g/mol |
| LogP | 1.156 |
| PSA | 49.25 Ų |
Antibacterial Activity
Recent studies have demonstrated that compounds related to piperidine derivatives exhibit significant antibacterial properties. Specifically, the compound has shown activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) comparable to established antibiotics such as vancomycin and linezolid .
Table 1: Antibacterial Activity Against Different Strains
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| MRSA | 1.56 | Strong |
| VREfm | 3.125 | Strong |
| Staphylococcus epidermidis | 3.125 | Moderate |
| Escherichia coli | >100 | No activity |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is crucial for the treatment of Alzheimer's disease, as it enhances cholinergic transmission by preventing the breakdown of acetylcholine . Studies indicate that derivatives of this compound exhibit moderate to strong inhibition against AChE, suggesting potential therapeutic roles in neurodegenerative disorders.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC₅₀ (μM) | Inhibition Level |
|---|---|---|
| Acetylcholinesterase | 15 | Moderate |
| Urease | 10 | Strong |
The biological activity of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is attributed to its structural features that allow for interactions with bacterial cell walls and enzymes. The piperidine moiety is known for enhancing membrane permeability, facilitating the entry of the compound into bacterial cells where it exerts its effects . Additionally, the chloro-pyrimidine component may contribute to its binding affinity to specific targets within microbial cells.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Powell et al. (2011) evaluated a series of piperidine derivatives, including the target compound, highlighting their antibacterial efficacy against resistant strains. The results indicated that modifications in the piperidine ring could enhance antibacterial activity while reducing cytotoxicity towards mammalian cells .
- Enzyme Inhibition Analysis : Research published in Bioorganic & Medicinal Chemistry Letters examined the structure-activity relationship (SAR) of carbamate derivatives, revealing that substituents on the piperidine ring significantly influenced AChE inhibition. The study concluded that specific modifications could lead to compounds with improved selectivity and potency against AChE .
Q & A
Q. How does this compound compare structurally and functionally to other piperidine-pyrimidine derivatives?
Q. Methodological Notes
- Data Contradiction Analysis : Cross-reference synthetic protocols from peer-reviewed journals over patents, as reaction scalability may vary under academic vs. industrial conditions.
- Advanced Characterization : Use X-ray crystallography to resolve ambiguous regiochemistry in substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
